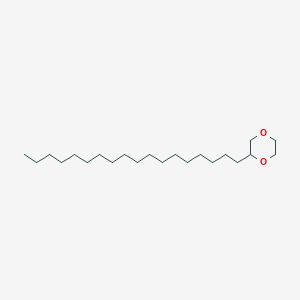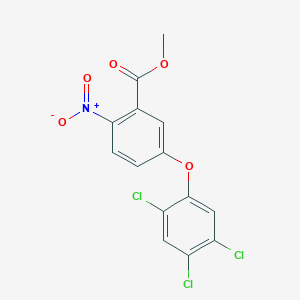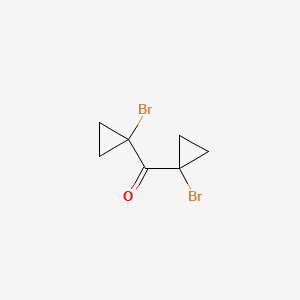
Ethanedithioamide, tetraphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanedithioamide, tetraphenyl- typically involves the reaction of tetraphenylethylene with sulfur-containing reagents. One common method is the oxidative coupling reaction of dilithiobiphenyl derivatives, which provides a synthetic route for the formation of the tetraphenyl structure . The reaction conditions often include the use of transition metal catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of ethanedithioamide, tetraphenyl- may involve large-scale synthesis using similar oxidative coupling reactions. The process is optimized to ensure high yields and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Ethanedithioamide, tetraphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl groups to thiols or other reduced forms.
Substitution: The phenyl groups can undergo substitution reactions, where different substituents replace the hydrogen atoms on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ethanedithioamide, tetraphenyl- can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Ethanedithioamide, tetraphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s ability to form chelates with metals makes it useful in biological studies, particularly in the detection and quantification of metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion imbalances.
Mecanismo De Acción
The mechanism by which ethanedithioamide, tetraphenyl- exerts its effects involves its ability to interact with metal ions. The thiocarbonyl groups can form strong chelates with metal ions, which can influence various biochemical pathways. This interaction can modulate the activity of enzymes and other proteins that require metal ions for their function.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylethylene: Similar in structure but lacks the thiocarbonyl groups.
Tetraphenylene: Another related compound with a different arrangement of phenyl groups.
Dithiooxamide: Similar in having thiocarbonyl groups but lacks the phenyl groups.
Uniqueness
Ethanedithioamide, tetraphenyl- is unique due to the combination of its tetraphenyl structure and the presence of thiocarbonyl groups. This combination imparts distinctive chemical properties, such as enhanced stability and the ability to form strong chelates with metal ions, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
59408-60-5 |
|---|---|
Fórmula molecular |
C26H20N2S2 |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
N,N,N',N'-tetraphenylethanedithioamide |
InChI |
InChI=1S/C26H20N2S2/c29-25(27(21-13-5-1-6-14-21)22-15-7-2-8-16-22)26(30)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clave InChI |
OIVSJHLAOZVOPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)C(=S)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-](/img/structure/B14603195.png)



![(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14603217.png)
![Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]-](/img/structure/B14603229.png)




